

# 2-Methylquinolin-6-ol chemical properties and structure

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## Compound of Interest

Compound Name: 2-Methylquinolin-6-ol

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An In-Depth Technical Guide to **2-Methylquinolin-6-ol**: Properties, Synthesis, and Applications

## Abstract

**2-Methylquinolin-6-ol**, a substituted quinoline derivative, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents. The strategic placement of a hydroxyl group at the 6-position and a methyl group at the 2-position imparts specific physicochemical properties that make this molecule a valuable synthetic intermediate and a potential bioactive agent. This technical guide provides a comprehensive analysis of the molecular structure, chemical properties, spectroscopic characteristics, and synthesis of **2-Methylquinolin-6-ol**. Furthermore, it explores its current and potential applications in research and drug development, contextualized by the well-established biological activities of the broader hydroxyquinoline class. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

## Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, demonstrating a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The rigid, bicyclic aromatic structure of quinoline

provides a versatile platform for introducing various functional groups, which allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets. The introduction of a hydroxyl group transforms the quinoline into a quinolinol, a class of compounds renowned for its potent metal-chelating abilities. This chelation is often the primary mechanism behind their biological activity, particularly in antimicrobial and anticancer applications where the disruption of metal-dependent enzyme function is critical.[1] **2-Methylquinolin-6-ol** is a member of this important class, and understanding its specific properties is key to unlocking its full potential.

## Molecular Structure and Identification

**2-Methylquinolin-6-ol** is characterized by a quinoline ring system with a methyl group (CH<sub>3</sub>) substituted at the C2 position and a hydroxyl group (-OH) at the C6 position.

Caption: Molecular Structure of **2-Methylquinolin-6-ol**.

Key Identifiers:

- IUPAC Name: **2-methylquinolin-6-ol**[2]
- Synonyms: 6-Hydroxy-2-methylquinoline, 6-Hydroxyquinaldine[2]
- CAS Number: 613-21-8[2][3][4]
- Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO[2][3][4]
- InChIKey: USSQQASIZNTRAJ-UHFFFAOYSA-N[2][4]
- Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)O[2]

## Physicochemical and Spectroscopic Properties

### Physicochemical Data

The key physical and chemical properties of **2-Methylquinolin-6-ol** are summarized in the table below. It is typically a colorless to yellowish solid at room temperature and is soluble in many organic solvents.

Property	Value	Reference(s)
Molecular Weight	159.18 g/mol	[2][3]
Melting Point	214.0 to 218.0 °C	[ChemBK]
Boiling Point	284.68 °C (estimate)	[ChemBK]
XLogP3	2.2	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	2	[2]
Appearance	Colorless to yellowish/beige solid	[ChemBK]

## Spectroscopic Analysis

Spectroscopic analysis is crucial for confirming the identity and purity of **2-Methylquinolin-6-ol**.

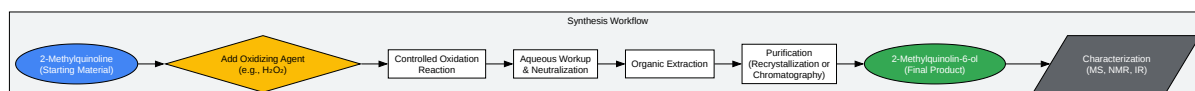
- **Mass Spectrometry (MS):** The electron ionization (EI) mass spectrum provides unambiguous confirmation of the molecular weight. The GC-MS data available from the NIST database shows a prominent molecular ion peak ( $M^+$ ) at  $m/z = 159$ , corresponding to the parent molecule. Key fragmentation peaks are observed at  $m/z = 130$  and  $131$ , likely corresponding to the loss of the formyl radical ( $-CHO$ ) and ketene ( $-C_2H_2O$ ) fragments, respectively, which is a characteristic fragmentation pattern for hydroxy-substituted aromatic compounds.[2]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While experimental spectra for **2-Methylquinolin-6-ol** are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like 2-methylquinoline and other hydroxyquinolines.[5][6]
  - $^1H$  NMR: The spectrum would feature a singlet for the methyl group ( $C2-CH_3$ ) protons, expected around  $\delta$  2.5-2.8 ppm. The hydroxyl ( $-OH$ ) proton would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The aromatic protons on the quinoline ring would appear in the  $\delta$  7.0-8.0 ppm region, showing complex splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons.

- $^{13}\text{C}$  NMR: The spectrum would show ten distinct carbon signals. The methyl carbon would be found upfield around  $\delta$  20-25 ppm. The aromatic carbons would resonate in the  $\delta$  110-160 ppm range. The carbon bearing the hydroxyl group (C6) would be significantly deshielded, appearing around  $\delta$  150-155 ppm, while the carbon attached to the nitrogen (C2) would also be downfield.[7]
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the key functional groups. A broad band in the region of  $3200\text{-}3500\text{ cm}^{-1}$  would correspond to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching would be observed just above  $3000\text{ cm}^{-1}$ . The C=C and C=N stretching vibrations of the quinoline ring would appear in the  $1500\text{-}1650\text{ cm}^{-1}$  region. A strong band for C-O stretching would be present around  $1200\text{-}1300\text{ cm}^{-1}$ .

## Synthesis and Purification

### Synthetic Strategy: Oxidation of 2-Methylquinoline

A common and direct method for the preparation of **2-Methylquinolin-6-ol** is the oxidation of 2-methylquinoline (quinaldine). This approach leverages the electron-rich nature of the quinoline ring, which makes it susceptible to electrophilic attack. While various oxidizing agents can be employed, reagents like hydrogen peroxide are often used. [ChemBK] The synthesis of the 2-methylquinoline precursor itself can be achieved through classic named reactions such as the Doebner-von Miller reaction, which involves the condensation of an aniline with an  $\alpha,\beta$ -unsaturated aldehyde or ketone.[8]



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Caption: General workflow for the synthesis of **2-Methylquinolin-6-ol**.

## Detailed Experimental Protocol

The following is a representative protocol adapted from general procedures for the oxidation of aromatic systems. Note: This protocol should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-methylquinoline (1.0 eq) in a suitable solvent such as acetic acid.
- **Addition of Oxidant:** Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent over-oxidation or side reactions.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Workup:** Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water or a solution of sodium bisulfite to quench any remaining peroxide.
- **Neutralization and Precipitation:** Neutralize the solution by slowly adding a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8. The product, **2-Methylquinolin-6-ol**, should precipitate out of the aqueous solution.
- **Isolation:** Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
- **Purification:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **2-Methylquinolin-6-ol**.

## Applications in Research and Drug Development

### Role as a Synthetic Intermediate and Fluorescent Probe

**2-Methylquinolin-6-ol** is a valuable building block in organic synthesis. The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters) or used as a directing group for further electrophilic substitution on the quinoline ring. The methyl group can also be functionalized, for example, through condensation reactions.[9]

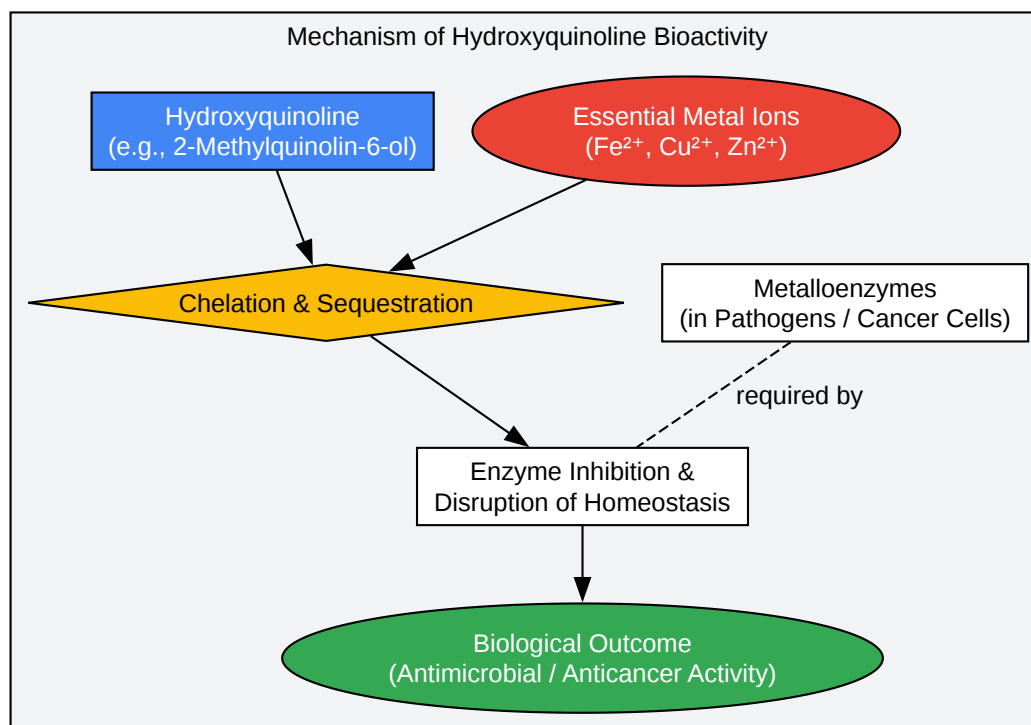
Furthermore, the quinoline ring system is inherently fluorescent. The presence of the electron-donating hydroxyl group enhances this property, making **2-Methylquinolin-6-ol** and its derivatives useful as fluorescent dyes and labeling reagents for applications in cell imaging and high-throughput drug screening. [ChemBK]

## Biological Potential of the Hydroxyquinoline Scaffold

While specific biological studies on **2-Methylquinolin-6-ol** are not extensively documented, the broader class of hydroxyquinolines is well-known for its significant bioactivity. The primary mechanism is their function as potent bidentate chelating agents for divalent and trivalent metal cations, such as  $\text{Fe}^{2+}/^{3+}$ ,  $\text{Cu}^{2+}$ , and  $\text{Zn}^{2+}$ . [1] These metal ions are essential cofactors for many enzymes involved in critical cellular processes.

By sequestering these metal ions, hydroxyquinolines can:

- **Inhibit Microbial Growth:** Deprive bacteria and fungi of essential metals required for their metabolic enzymes. [1]
- **Induce Apoptosis in Cancer Cells:** Disrupt metal homeostasis within cancer cells, leading to the generation of reactive oxygen species (ROS) and triggering programmed cell death. [10] [11]
- **Modulate Neurological Processes:** Restore metal ion balance in the brain, which is a therapeutic strategy being explored for neurodegenerative diseases like Alzheimer's and Parkinson's. [11] [12]



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Caption: Metal chelation as the core mechanism of hydroxyquinoline bioactivity.

The specific substitution pattern of **2-Methylquinolin-6-ol** influences its lipophilicity and electronic properties, which in turn affect its cell permeability, chelation strength, and interaction with biological targets. This makes it an intriguing candidate for further investigation and derivatization in drug discovery programs.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Methylquinolin-6-ol** is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[2]</sup>

Handling Precautions:

- Use in a well-ventilated area or under a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a cool, dry, and tightly sealed container away from oxidizing agents and strong acids.

In case of accidental contact or ingestion, seek immediate medical attention.

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- To cite this document: BenchChem. [2-Methylquinolin-6-ol chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349115#2-methylquinolin-6-ol-chemical-properties-and-structure]

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